BenchChemオンラインストアへようこそ!

2-octahydroisoquinolin-2(1H)-ylethanamine

Alzheimer's disease Parkinson's disease dual-target neuroprotection

2-Octahydroisoquinolin-2(1H)-ylethanamine (CAS 10533-14-9), also referred to by the research code M30, is a saturated bicyclic amine with the molecular formula C₁₁H₂₂N₂ and a molecular weight of 182.31 g/mol. Physicochemical data include a predicted density of 0.955 ± 0.06 g/cm³, a predicted pKa of 10.22 ± 0.10, a boiling point of 150–158 °C (at 25 Torr), and a melting point of 192 °C.

Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol
CAS No. 10533-14-9
Cat. No. B1335884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-octahydroisoquinolin-2(1H)-ylethanamine
CAS10533-14-9
Molecular FormulaC11H22N2
Molecular Weight182.31 g/mol
Structural Identifiers
SMILESC1CCC2CN(CCC2C1)CCN
InChIInChI=1S/C11H22N2/c12-6-8-13-7-5-10-3-1-2-4-11(10)9-13/h10-11H,1-9,12H2
InChIKeyUNOSOYOFHHRTED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Octahydroisoquinolin-2(1H)-ylethanamine (CAS 10533-14-9): Compound Identity and Pharmacological Class for Research Procurement


2-Octahydroisoquinolin-2(1H)-ylethanamine (CAS 10533-14-9), also referred to by the research code M30, is a saturated bicyclic amine with the molecular formula C₁₁H₂₂N₂ and a molecular weight of 182.31 g/mol . Physicochemical data include a predicted density of 0.955 ± 0.06 g/cm³, a predicted pKa of 10.22 ± 0.10, a boiling point of 150–158 °C (at 25 Torr), and a melting point of 192 °C . The compound belongs to the decahydroisoquinoline structural class and has been characterized in primary research literature as a small-molecule inhibitor of both amyloid-β (Aβ) and α-synuclein (αSyn) aggregation, positioning it as a dual-target neuroprotective candidate under investigation for Alzheimer's disease and synucleinopathies [1][2].

Why 2-Octahydroisoquinolin-2(1H)-ylethanamine Cannot Be Replaced by Other Anti-Amyloid or Decahydroisoquinoline Scaffolds in Research Procurement


The saturated isoquinoline scaffold of 2-octahydroisoquinolin-2(1H)-ylethanamine is not interchangeable with other decahydroisoquinoline derivatives (e.g., LY293558 or LY215490), which act as competitive AMPA/kainate receptor antagonists rather than protein-aggregation inhibitors [2]. Similarly, substitution with the GABA-analog gabapentin—the most frequently co-cited comparator in Aβ studies—ignores the documented differential activity of M30 against α-synuclein aggregation and synaptic dysfunction, a property not reported for gabapentin [1][3]. The substitution risk is further underscored by the compound's unique ability to preserve membrane integrity against Aβ oligomer penetration in molecular dynamics simulations, a biophysical mechanism not described for other small-molecule anti-amyloid candidates [4]. These multidimensional functional differences mean that even close structural or pharmacological analogs cannot serve as drop-in replacements without compromising experimental reproducibility and target coverage.

Quantitative Differentiation Evidence for 2-Octahydroisoquinolin-2(1H)-ylethanamine (M30) Relative to Key Comparators


Dual-Target Engagement: M30 Attenuates Both Aβ and α-Synuclein Synaptotoxicity, Unlike Gabapentin

M30 (2-octahydroisoquinolin-2(1H)-ylethanamine) has been shown to attenuate the synaptotoxic effects of both amyloid-β (Aβ) oligomers [1] and α-synuclein (αSyn) oligomers [2] on hippocampal synaptic transmission. In contrast, gabapentin (GBP), the most closely studied comparator small molecule from the same research program, has documented activity against Aβ-induced synaptotoxicity [3] but has not been reported to counteract αSyn-mediated synaptic dysfunction. This target-spectrum differentiation is critical for research programs investigating overlapping proteinopathies.

Alzheimer's disease Parkinson's disease dual-target neuroprotection

Aβ Aggregation Inhibition: Quantitative Reduction in Aβ Absorbance Plateau by Gabapentin vs. Multi-Step Blockade by M30

Gabapentin (GBP) at micromolar concentrations reduced the Aβ aggregation absorbance plateau to 28% of control in ThT-based assays and decreased Aβ association to neuronal membranes by approximately half [1]. While the original characterization study of M30 did not report a direct ThT percentage for Aβ aggregation in an identical format, M30 was shown to block Aβ aggregation in vitro and additionally inhibit membrane association, synaptotoxicity, intracellular calcium dysregulation, and cellular toxicity—constituting a broader multi-step blockade profile [2]. The absence of head-to-head aggregation data in a single study limits direct numerical comparison, but the multi-step breadth of M30 exceeds the published profile of GBP.

amyloid-beta aggregation Thioflavin T assay multi-step inhibition

Membrane Integrity Preservation: M30 Prevents Aβ1–42 Tetramer Penetration into Lipid Bilayers

In 55-μs multiscale all-atom/coarse-grained molecular dynamics simulations with an explicit DMPC bilayer, the Aβ1–42 tetramer alone penetrated the bilayer surface, forming extensive contacts with membrane phosphate groups that severely compromised the integrity of the bottom leaflet [1]. In contrast, when M30 molecules were bound to the Aβ1–42 tetramer (forming an Aβ1–42–M30 complex), no tetramer penetration was observed throughout the entire 55-μs simulation trajectory [1]. The M30-stabilized complex exhibited reduced conformational flexibility and enhanced rigidity, preventing the dissociation and membrane-disrupting contacts characteristic of the unliganded tetramer. This simulation-based mechanistic evidence, supported by in vitro and in vivo experimental data, is unique to M30 and has not been demonstrated for gabapentin or other small-molecule anti-Aβ candidates.

molecular dynamics simulation membrane disruption Aβ oligomer toxicity

α-Synuclein Aggregation Interference: M30 Decreases Higher-Molecular-Weight αSyn Species Formation

In the Ramirez et al. (2021) study, M30 was shown by thioflavin T (ThT) fluorescence and Western blot (WB) analysis to interfere with α-synuclein (αSyn) aggregation, decreasing the formation of higher-molecular-weight oligomeric species [1]. Furthermore, in patch-clamp recordings from hippocampal neurons, intracellularly delivered αSyn oligomers (αSynO) produced a substantial increase in the frequency, amplitude, and transferred charge of spontaneous synaptic currents; all of these excitatory effects were antagonized by M30 [1]. No comparator small molecule was tested in the same assay, but this αSyn-directed activity distinguishes M30 from gabapentin, for which only Aβ-directed data have been published [2]. This positions M30 as a rare tool compound with experimentally demonstrated dual Aβ/αSyn anti-aggregation activity.

alpha-synuclein Thioflavin T Parkinson's disease

In Vivo Neuroprotection and Cognitive Improvement: M30 Rescues Spatial Memory in Aβ-Challenged Mice

Peters et al. (2020) demonstrated that M30 administration in an in vivo mouse model of Aβ toxicity produced a neuroprotective effect, evidenced by decreased Aβ-induced toxicity in the dentate gyrus of the hippocampus and significant improvement in spatial memory performance in behavioral assays [1]. In comparison, gabapentin's in vivo neuroprotective data are less extensive; the published gabapentin study primarily reports in vitro mechanistic findings and recommends advancing toward animal studies [2]. This in vivo efficacy package for M30—spanning histological neuroprotection and cognitive behavioral endpoints—provides procurement-relevant evidence that is further along the translational validation continuum than that available for the closest comparator.

in vivo efficacy spatial memory dentate gyrus neuroprotection

Physicochemical Differentiation: Molecular Weight, pKa, and Blood-Brain Barrier Permeability Considerations vs. Decahydroisoquinoline AMPA Antagonists

2-Octahydroisoquinolin-2(1H)-ylethanamine (MW 182.31, predicted pKa 10.22) is structurally distinct from other decahydroisoquinoline derivatives developed as ionotropic glutamate receptor antagonists. For example, LY293558 (MW 292.33) and LY215490 contain a tetrazole-ethyl side chain and a carboxylic acid moiety essential for AMPA/kainate receptor binding [1]. M30 lacks these ionotropic receptor pharmacophores and instead contains a simple ethanamine side chain, consistent with its distinct mechanism of action as a protein aggregation modulator rather than an excitatory amino acid antagonist. This structural divergence means that M30 and the LY-series decahydroisoquinolines are pharmacologically orthogonal and cannot be interchanged in experimental protocols.

physicochemical properties CNS drug-likeness comparative pharmacology

Optimal Research and Procurement Application Scenarios for 2-Octahydroisoquinolin-2(1H)-ylethanamine (M30)


Alzheimer's Disease Multi-Step Amyloid Cascade Research

M30 is optimized for in vitro and in vivo experimental programs investigating the amyloid-β toxicity cascade at multiple intervention points. As demonstrated by Peters et al. (2020) [1], the compound simultaneously blocks Aβ aggregation, membrane association, synaptotoxicity, intracellular calcium dysregulation, and cellular toxicity, and has shown in vivo neuroprotection in the hippocampal dentate gyrus with cognitive improvement in spatial memory assays. This multi-step blockade profile makes M30 suitable as a positive control or tool compound in phenotypic screening cascades that assess multiple Aβ-related toxicity endpoints in a single experimental system.

Dual-Proteinopathy Models: Convergent Aβ and α-Synuclein Pathology

For research on overlapping Alzheimer's and Parkinson's disease mechanisms, M30 is uniquely positioned as a dual-target probe. Ramirez et al. (2021) [2] demonstrated that M30 interferes with α-synuclein aggregation (ThT and Western blot) and antagonizes αSyn oligomer-induced enhancement of synaptic transmission in hippocampal neurons. Combined with its established anti-Aβ activity [1], M30 enables investigation of convergent proteinopathy mechanisms in a single-compound format, reducing the need for multiple tool molecules in complex experimental designs.

Membrane-Centric Aβ Oligomer Toxicity Mechanism Studies

The 2024 microsecond multiscale molecular dynamics study by Boopathi and Garduño-Juárez [3] provides atomic-resolution evidence that M30 binding to the Aβ1–42 tetramer prevents membrane penetration and preserves bilayer integrity. Researchers focused on the biophysics of Aβ oligomer–membrane interactions—a mechanism increasingly implicated in early synaptic failure in Alzheimer's disease—should consider M30 as a critical tool for experimental validation of computational predictions, particularly in surface plasmon resonance (SPR), fluorescence correlation spectroscopy (FCS), or supported lipid bilayer assays designed to interrogate oligomer-membrane dynamics.

Comparative Pharmacology Studies: Small Molecule vs. Antibody-Based Anti-Amyloid Strategies

As anti-amyloid antibodies (e.g., lecanemab, aducanumab) enter clinical use, there is growing interest in comparing small-molecule and biologic mechanisms of action. M30, with its documented direct binding to Aβ oligomers via hydrogen bonds, conformational stabilization of oligomer structure, and prevention of membrane insertion [3], provides a chemically tractable small-molecule comparator for studies contrasting the biophysical engagement mechanisms of antibodies (which primarily target extracellular plaque and oligomer clearance) with small molecules that modulate oligomer conformation and membrane interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-octahydroisoquinolin-2(1H)-ylethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.